molecular formula C8H10FN3 B13702294 1-(2-Fluoro-5-methylphenyl)guanidine

1-(2-Fluoro-5-methylphenyl)guanidine

Cat. No.: B13702294
M. Wt: 167.18 g/mol
InChI Key: OWXABDVCOOQRIV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methylphenyl)guanidine is a chemical compound of interest in medicinal chemistry and pharmacology research. Guanidine derivatives are investigated for their diverse biological activities and are known to serve as key scaffolds in the development of novel therapeutic agents. Research into similar halogenated phenylguanidines suggests potential value in antimicrobial studies, particularly against drug-resistant bacterial strains . The fluorine and methyl substituents on the phenyl ring can influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which may be leveraged to optimize pharmacokinetic profiles . This guanidine is provided exclusively for laboratory research purposes. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate safety precautions, as it is for use by qualified professionals only. The specific mechanism of action and full research applications for this particular compound are subject to ongoing scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXABDVCOOQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 2 Fluoro 5 Methylphenyl Guanidine

Established Synthetic Routes to 1-(2-Fluoro-5-methylphenyl)guanidine

The preparation of this compound can be approached through several well-documented methods for the synthesis of N-arylguanidines. These routes typically involve the reaction of an aniline (B41778) derivative with a suitable guanylating agent.

Preparation from 2-Fluoro-5-methylaniline (B1296174) Derivatives

The most direct and common precursor for the synthesis of this compound is 2-fluoro-5-methylaniline. This starting material provides the necessary aryl scaffold onto which the guanidine (B92328) group is installed. The presence of the fluoro and methyl groups on the aromatic ring can influence the reactivity of the aniline nitrogen, which needs to be considered when selecting the synthetic method.

The general approach involves the nucleophilic attack of the amino group of 2-fluoro-5-methylaniline on an electrophilic carbon atom of a guanylating agent. The reaction conditions for this transformation can vary widely depending on the chosen guanylating reagent.

Guanylation and Guanidinylation Strategies for the Formation of this compound

A variety of guanylation and guanidinylation reagents can be employed for the synthesis of this compound. These reagents differ in their reactivity, stability, and the conditions required for the reaction.

One common strategy is the use of cyanamide (B42294) in the presence of a catalyst. The reaction of 2-fluoro-5-methylaniline with cyanamide would proceed via the addition of the amine to the nitrile group, followed by proton transfer to yield the desired guanidine. This reaction is often catalyzed by Lewis or Brønsted acids. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild conditions in water. researchgate.net

Another widely used method involves the reaction of the aniline with S-methylisothiourea salts. In this case, the amine displaces the methylthio group from the S-methylisothiourea, which acts as a good leaving group, to form the guanidine product. This method is versatile and can be applied to a wide range of amines.

The use of carbodiimides represents another important route. 2-Fluoro-5-methylaniline can add to a carbodiimide (B86325), and subsequent rearrangement leads to the formation of the N,N',N''-trisubstituted guanidine. The choice of substituents on the carbodiimide will determine the final substitution pattern of the guanidine product.

Furthermore, more sophisticated guanylating agents such as N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea can be used. This reagent allows for the introduction of a protected guanidine group, which can be deprotected in a subsequent step. This approach is particularly useful in multi-step syntheses where the basicity of the guanidine group might interfere with other functional groups. The activation of this reagent is often achieved using mercury(II) chloride, although more environmentally friendly methods using reagents like cyanuric chloride have been developed. nih.govorganic-chemistry.org

Guanylating AgentGeneral Reaction ConditionsRemarks
CyanamideCatalytic acid (e.g., Sc(OTf)₃), often in water or other polar solvents. researchgate.netA simple and atom-economical approach.
S-Methylisothiourea saltsTypically requires heating in a suitable solvent.A classical and reliable method for guanidine synthesis.
CarbodiimidesCan be performed with or without a catalyst, depending on the reactivity of the substrates.Yields trisubstituted guanidines.
N,N'-Di-Boc-S-methylisothioureaRequires an activating agent (e.g., HgCl₂, TCT) and a base (e.g., triethylamine). nih.govorganic-chemistry.orgProvides a protected guanidine that can be deprotected later.

Optimization of Synthetic Parameters and Reaction Yields

The yield and purity of this compound are highly dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalytic Systems Employed in the Synthesis of N-Arylguanidines

The synthesis of N-arylguanidines, including this compound, can be significantly enhanced by the use of appropriate catalysts. These catalysts can activate either the amine or the guanylating agent, thereby facilitating the reaction and allowing for milder reaction conditions.

Lewis acids , such as scandium(III) triflate and ytterbium(III) triflate, have been shown to be effective catalysts for the addition of amines to cyanamide and carbodiimides. organic-chemistry.org These catalysts are thought to coordinate to the nitrogen atom of the cyanamide or carbodiimide, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aniline.

Transition metal catalysts , including copper and palladium complexes, have also been employed in the synthesis of N-arylguanidines. organic-chemistry.org For instance, copper(I) iodide (CuI) in the presence of a suitable ligand can catalyze the amination of aryl halides with guanidine itself, which could be a potential, though less direct, route. acs.org Palladium-catalyzed reactions have also been developed for the synthesis of substituted guanidines. nih.gov

Catalyst TypeExampleApplication
Lewis AcidsScandium(III) triflate (Sc(OTf)₃)Catalyzes the reaction of amines with cyanamide. researchgate.net
Lewis AcidsYtterbium(III) triflate (Yb(OTf)₃)Catalyzes the addition of amines to carbodiimides. organic-chemistry.org
Transition MetalsCopper(I) Iodide (CuI)Catalyzes the amination of aryl halides with guanidines. acs.org
Transition MetalsPalladium ComplexesUsed in various C-N bond-forming reactions to produce guanidines. nih.gov

Solvent Effects and Temperature Influence on this compound Formation

The choice of solvent can have a profound impact on the rate and yield of guanidine synthesis. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are commonly used as they can dissolve the reactants and intermediates. In some cases, particularly with acid-catalyzed reactions involving cyanamide, water can be an effective and environmentally benign solvent. researchgate.net

Temperature is another critical parameter that needs to be optimized. While some highly reactive guanylating agents may react at room temperature, many syntheses require heating to proceed at a reasonable rate. The optimal temperature will depend on the specific reactants and catalyst used. For instance, microwave irradiation has been utilized to accelerate guanidine synthesis, often leading to shorter reaction times and improved yields.

Novel and Green Synthetic Approaches for this compound

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for the synthesis of guanidines. These "green" approaches aim to reduce waste, avoid the use of toxic reagents and solvents, and improve energy efficiency.

One such approach is the use of water as a solvent . As mentioned earlier, the scandium(III) triflate-catalyzed guanylation of amines with cyanamide proceeds efficiently in water, offering a green alternative to traditional organic solvents. researchgate.net

Microwave-assisted synthesis is another green chemistry tool that has been applied to the preparation of guanidines. Microwave heating can significantly reduce reaction times and sometimes improve yields compared to conventional heating methods.

The development of catalytic systems that avoid the use of heavy metals is also a key area of research. For example, the use of cyanuric chloride as an activator for di-Boc-thiourea in place of toxic mercury(II) chloride represents a significant step towards a greener guanylation procedure. organic-chemistry.org

Furthermore, the exploration of one-pot, multi-component reactions for the synthesis of guanidines is an active area of research. These reactions, where multiple reactants are combined in a single reaction vessel to form the desired product, are highly efficient and can reduce the number of purification steps required. Copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines from cyanamides, arylboronic acids, and amines is an example of such a strategy. organic-chemistry.org

Phase-Transfer Catalysis in the Alkylation of Guanidines Relevant to this compound

Phase-transfer catalysis (PTC) is a powerful technique for achieving alkylation of guanidines under mild, biphasic conditions, which is highly relevant for the N-alkylation of this compound derivatives. nih.govacs.orgresearchgate.net This method typically involves the use of a carbamate-protected guanidine, which enhances the acidity of the N-H proton, facilitating deprotonation. nih.govacs.org

The general protocol proceeds by deprotonating the N-carbamate hydrogen of the guanidine using a base in a biphasic system (e.g., an organic solvent and aqueous sodium hydroxide). A phase-transfer catalyst, commonly a tetrabutylammonium (B224687) salt, transports the deprotonated guanidine species into the organic phase where it can react with an alkyl halide. nih.govacs.orgacsgcipr.org This method is valued for its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups on both the guanidine and the alkylating agent. nih.govresearchgate.net Simple aqueous workup is often sufficient to obtain the substituted guanidines in high purity. nih.gov

This approach allows for the synthesis of highly functionalized guanidines, and could be applied to a protected form of this compound to introduce various alkyl substituents.

Table 1: Representative Examples of Phase-Transfer-Catalyzed Alkylation of Protected Guanidines This table illustrates the general applicability of the PTC method for alkylating N-Boc-protected guanidines with various alkyl halides. The conditions are based on established protocols in the literature. nih.govacs.org

Guanidine Substrate (Protected)Alkylating AgentCatalystBaseSolvent SystemProduct Structure (Illustrative)
N-Boc-N'-phenylguanidineBenzyl bromideTetrabutylammonium bromide50% aq. NaOHDichloromethane/WaterN-Boc-N-benzyl-N'-phenylguanidine
N-Boc-N'-cyclohexylguanidineEthyl iodideTetrabutylammonium iodideK₃PO₄Toluene/WaterN-Boc-N-ethyl-N'-cyclohexylguanidine
N-Boc-N'-(4-methoxyphenyl)guanidinePropargyl bromideTetrabutylammonium bromide50% aq. NaOHDichloromethane/WaterN-Boc-N-propargyl-N'-(4-methoxyphenyl)guanidine

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry, offering efficient pathways to complex molecules in a single step, thereby saving time and resources. researchgate.nettubitak.gov.tr Various MCRs have been developed for the synthesis of guanidine-containing scaffolds. nih.govorganic-chemistry.orgresearchgate.net

One such strategy involves the copper-catalyzed three-component reaction of a cyanamide, an arylboronic acid, and an amine to produce trisubstituted N-aryl guanidines. organic-chemistry.org In a hypothetical application to the target compound's scaffold, 2-fluoro-5-methylphenylboronic acid could react with a cyanamide and an amine in the presence of a copper catalyst to assemble a derivatized guanidine core.

Another powerful MCR is the palladium-catalyzed cascade reaction involving azides, isonitriles, and amines, which yields N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org These methods highlight the potential of MCRs to rapidly generate a library of diverse derivatives of this compound by varying the constituent components. Guanidine and its salts can also act as reagents in MCRs to form various heterocyclic systems, such as 2-aminopyrimidines. tubitak.gov.trresearchgate.net

Derivatization Chemistry of this compound

The this compound molecule possesses two key sites for chemical modification: the nitrogen atoms of the guanidine group and the aromatic ring. Each site offers distinct opportunities for introducing new functional groups and modulating the compound's properties.

Functionalization at the Guanidine Nitrogen Atoms

The guanidine moiety, with its multiple nitrogen atoms, is a versatile functional group for derivatization. nih.gov Direct alkylation on the nitrogen atoms of an unprotected guanidine can be challenging due to the presence of multiple reactive sites, potentially leading to a mixture of products. researchgate.net However, as discussed previously, PTC on protected guanidines provides a controlled method for mono-alkylation. nih.govacs.org

Acylation represents another key transformation. For instance, tailor-made precursors such as acylated derivatives of N-Boc-S-methylisothiourea can be used to introduce acyl groups onto the guanidine nitrogen. nih.gov This method allows for the modification of the guanidine group, which can be crucial for altering the molecule's electronic and steric properties. nih.gov Reactions with isocyanates and isothiocyanates are also common, leading to the formation of corresponding urea (B33335) and thiourea (B124793) derivatives, respectively, further expanding the chemical space accessible from the parent guanidine. beilstein-journals.org

Table 2: Potential Functionalization Reactions at the Guanidine Moiety

Reaction TypeReagent ClassPotential Product
Alkylation (via PTC)Alkyl Halides (R-X)N-alkyl-1-(2-fluoro-5-methylphenyl)guanidine
AcylationAcyl Chlorides (RCOCl)N-acyl-1-(2-fluoro-5-methylphenyl)guanidine
SulfonylationSulfonyl Chlorides (RSO₂Cl)N-sulfonyl-1-(2-fluoro-5-methylphenyl)guanidine
Reaction with IsocyanateIsocyanates (R-NCO)N-carbamoyl-1-(2-fluoro-5-methylphenyl)guanidine

Modifications on the Fluoro-methylphenyl Aromatic Ring

The aromatic ring of this compound offers further opportunities for derivatization. A significant advancement in this area is the use of the guanidine group itself as a directing group for C-H bond functionalization. nih.gov

Palladium-catalyzed C-H functionalization has been demonstrated for arylguanidines, enabling ortho-arylation and ortho-olefination under mild conditions. nih.gov The reaction proceeds via a chelation-assisted mechanism where the palladium catalyst coordinates with a nitrogen atom of the guanidine, facilitating the activation of the C-H bond at the ortho position of the aromatic ring to form a cyclopalladated intermediate. nih.gov This intermediate can then react with various coupling partners, such as unactivated arenes or ethyl acrylate, to introduce new aryl or vinyl groups. nih.gov

For this compound, this methodology would be expected to direct functionalization to the C6 position, which is ortho to the guanidine substituent and meta to the fluorine and methyl groups. This regioselectivity provides a reliable method for elaborating the aromatic core.

Table 3: Palladium-Catalyzed C-H Functionalization of Arylguanidines This table summarizes general findings for the Pd-catalyzed functionalization of arylguanidines, which are applicable to this compound. nih.gov

TransformationCoupling PartnerCatalyst/ConditionsProduct Type
Ortho-ArylationArenes (e.g., Benzene, Toluene)Pd(OAc)₂, Ag₂CO₃, TFABiaryl Guanidine Derivative
Ortho-OlefinationEthyl acrylatePd(OAc)₂, Ag₂CO₃, TFAOrtho-vinylaryl Guanidine Derivative

Physicochemical Properties and Mechanistic Investigations of 1 2 Fluoro 5 Methylphenyl Guanidine

Acid-Base Characteristics and Protonation Dynamics of 1-(2-Fluoro-5-methylphenyl)guanidine

The defining characteristic of the guanidine (B92328) functional group is its exceptionally high basicity. The protonation of the imino nitrogen results in a guanidinium (B1211019) cation, where the positive charge is delocalized across all three nitrogen atoms through resonance. This delocalization provides significant stabilization, driving the protonation equilibrium far to the right and resulting in pKa values for the conjugate acid that are typically in the range of 12-14.

Although a specific experimentally determined pKa value for this compound is not prominently available in the literature, its value can be precisely measured using well-established spectroscopic techniques. UV-Vis spectrophotometry is a common method for determining the pKa of aromatic compounds. The analysis involves recording absorption spectra of the compound across a wide range of pH values.

The protonated (guanidinium) and neutral (guanidine) forms of the molecule have distinct electronic environments and, therefore, different absorption spectra. As the pH of the solution is varied, the equilibrium between these two states shifts, leading to systematic changes in the UV-Vis spectrum, often observed as the growth and decay of specific absorption bands with one or more isosbestic points. By plotting the absorbance at a chosen wavelength against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, which, by definition, is the pKa of the guanidinium cation.

Table 1: Common Methods for pKa Determination

Method Principle Typical Data Output
UV-Vis Spectrophotometry Measures the difference in light absorption between the protonated and neutral species as a function of pH. Sigmoidal plot of Absorbance vs. pH; the inflection point is the pKa.
Potentiometric Titration Measures the pH of a solution as a titrant (strong acid or base) is added incrementally. Titration curve (pH vs. volume of titrant); the midpoint of the buffer region corresponds to the pKa.
NMR Spectroscopy Monitors the change in chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) as the molecule undergoes protonation/deprotonation with varying pH. Plot of chemical shift (δ) vs. pH; the inflection point of the resulting sigmoidal curve yields the pKa.

The proton transfer dynamics of this compound involve the reversible reaction of the neutral guanidine with a proton source (like the hydronium ion) to form the guanidinium cation. This process is typically extremely fast, often diffusion-controlled, meaning the reaction rate is limited only by how quickly the reactants can diffuse together in solution.

Thermodynamics: The thermodynamics of the proton transfer are described by the Gibbs free energy change (ΔG), which is directly related to the pKa. A high pKa value corresponds to a large negative ΔG for the protonation reaction, indicating a spontaneous and highly favorable process. The enthalpy change (ΔH) for the protonation of guanidines is generally negative (exothermic), reflecting the formation of stable bonds in the solvated guanidinium ion. The entropy change (ΔS) can be influenced by changes in the ordering of solvent molecules around the charged versus the neutral species.

Kinetics: Kinetic studies, often performed using techniques like temperature-jump or NMR line-shape analysis, would be expected to reveal very high rate constants for both the forward (protonation) and reverse (deprotonation) reactions. For a typical proton transfer involving a strong base like a guanidine, the rate constant for protonation (k_a) is on the order of 10¹⁰ M⁻¹s⁻¹, characteristic of a diffusion-limited process. The rate of deprotonation (k_d) would then be determined by the pKa.

Reaction Mechanisms Involving this compound as Nucleophile, Electrophile, or Base

The chemical reactivity of this compound is dominated by the nucleophilic and basic character of the guanidine functional group. The lone pairs of electrons on the nitrogen atoms, particularly the sp²-hybridized imino nitrogen, are readily available for donation.

Guanidines are potent nucleophiles and readily participate in nucleophilic addition reactions, especially with electron-deficient substrates like carbonyl compounds, nitriles, and activated alkenes (e.g., in aza-Michael additions). In the case of this compound, the unsubstituted -NH₂ group is typically the most nucleophilic site for additions to sterically accessible electrophiles.

A common nucleophilic addition pathway is the reaction with an aldehyde or ketone. The mechanism involves the attack of a nitrogen atom of the guanidine on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. A subsequent proton transfer, often facilitated by the solvent or another base, neutralizes the intermediate, leading to the formation of a hemiaminal-like adduct. Depending on the reaction conditions, this adduct can be stable or undergo further reactions, such as dehydration, to form a C=N double bond. The high nucleophilicity of guanidines means these reactions can often proceed without the need for acid catalysis.

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The outcome of such a reaction is determined by the interplay of the directing and activating/deactivating effects of the three substituents already present on the ring: the guanidino group, the fluorine atom, and the methyl group.

Guanidino Group (-NH-C(=NH)NH₂): The nitrogen atom attached to the ring has lone pairs that can be donated into the aromatic π-system through resonance. This is a powerful activating effect, making the ring much more reactive towards electrophiles than benzene. It is an ortho, para-director.

Fluorine Atom (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the ring. However, it also has lone pairs that can be donated via resonance, making it an ortho, para-director. For halogens, the deactivating inductive effect typically outweighs the activating resonance effect.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction and hyperconjugation. It is weakly activating and an ortho, para-director.

The positions for incoming electrophiles are determined by the combined influence of these groups. The powerful ortho, para-directing effect of the guanidino group is expected to be dominant. The fluorine atom is at position 2, the methyl group at position 5, and the guanidino group at position 1. The positions ortho and para to the strongly activating guanidino group are positions 2, 4, and 6. Position 2 is already occupied by fluorine. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, with the steric bulk of the guanidino group and the fluorine atom potentially influencing the ratio of the two products.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Activating/Deactivating Effect Directing Effect
Guanidino (-NH-guanidinyl) 1 Strongly Activating (Resonance) ortho, para
Fluoro (-F) 2 Deactivating (Inductive) ortho, para
Methyl (-CH₃) 5 Weakly Activating (Inductive) ortho, para

Coordination Chemistry of this compound with Metal Ions

Guanidines and their deprotonated forms (guanidinates) are versatile ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions from across the periodic table. at.uaresearchgate.net Neutral guanidines, such as this compound, typically act as monodentate ligands, coordinating to a metal center through the lone pair of the sp²-hybridized imino nitrogen atom. at.ua

The formation of a metal complex with this compound would involve the donation of this electron pair to a vacant orbital on the metal ion. The strength and nature of the resulting coordinate bond would be influenced by several factors:

The Metal Ion: Hard metal ions would be expected to form stronger bonds with the hard nitrogen donor of the guanidine ligand.

The Substituents: The electron-withdrawing fluorine atom on the phenyl ring would slightly reduce the electron-donating ability of the guanidine ligand compared to an alkyl-substituted or unsubstituted phenylguanidine, potentially leading to a slightly weaker metal-ligand bond.

Steric Hindrance: The ortho-fluoro and meta-methyl groups on the phenyl ring could provide steric bulk that influences the geometry of the final complex and its ability to accommodate other ligands around the metal center.

Upon coordination, a partial positive charge develops on the guanidine moiety, which is delocalized over the CN₃ core. researchgate.net This electronic flexibility allows guanidine ligands to stabilize metals in various oxidation states and coordination environments. Although specific complexes of this compound have not been detailed in the literature, its structural and electronic properties make it a viable candidate for the synthesis of novel coordination compounds with potentially interesting catalytic or material properties. nih.gov

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough search of available scientific databases and literature, detailed research findings on the physicochemical properties and mechanistic investigations of the specific chemical compound this compound, particularly concerning its role as a ligand in metal complexes and their subsequent catalytic activities, are not present in the public domain.

The requested article, intended to focus on the "," with specific sections on its ligand binding modes, complex formation, and the catalytic activity of its metal complexes in organic transformations, cannot be generated at this time due to the absence of published research on this particular compound.

Guanidine derivatives are a well-established class of compounds in the field of coordination chemistry. They are recognized for their strong basicity and their ability to act as versatile N-donor ligands, forming stable complexes with a wide array of transition metals. The electronic and steric properties of these guanidine ligands can be finely tuned by altering the substituents on their nitrogen atoms, which in turn influences the catalytic activity of the resulting metal complexes. These complexes have found applications in various organic transformations, including polymerization, cross-coupling reactions, and hydrogenation.

However, the specific substitution pattern of a fluorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring in this compound makes it a unique ligand. Scientific inquiry into how these particular substituents affect its coordination behavior—such as its preferred binding modes (e.g., monodentate, bidentate, bridging) and the structural characteristics of the complexes it forms with different metals—has not been reported in accessible scientific journals or databases.

Consequently, information regarding the catalytic efficacy of any potential metal complexes derived from this compound is also unavailable. This includes details on their performance in specific organic reactions, mechanistic pathways, reaction kinetics, and comparisons with other catalysts.

Until research on this compound is conducted and published, a comprehensive and scientifically accurate article detailing its specific physicochemical properties and catalytic applications as outlined in the user's request cannot be provided. The scientific community awaits future studies that may shed light on the coordination chemistry and catalytic potential of this particular compound.

Computational and Theoretical Chemistry Studies of 1 2 Fluoro 5 Methylphenyl Guanidine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical analysis reveals the distribution of electrons within a molecule and provides a basis for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the ground state properties of organic molecules with a good balance between accuracy and computational cost. For 1-(2-Fluoro-5-methylphenyl)guanidine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations (Illustrative)

Property Predicted Value
C=N bond length (guanidine) ~1.29 Å
C-N single bond lengths (guanidine) ~1.37 Å
C-N bond length (phenyl-guanidine) ~1.40 Å
C-F bond length ~1.35 Å

Note: The values in this table are illustrative and based on typical values for similar compounds calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich guanidine (B92328) group, while the LUMO is likely to be distributed over the aromatic ring. The presence of the fluorine and methyl substituents will modulate the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. DFT calculations can provide precise energies for the HOMO and LUMO, allowing for the prediction of the molecule's reactivity towards electrophiles and nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)

Orbital Energy (eV)
HOMO -5.8
LUMO -0.5

Note: The values in this table are illustrative and based on typical values for similar compounds calculated using DFT methods.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is crucial for its function. Conformational analysis and molecular dynamics simulations can map the potential energy surface of a molecule, identifying its stable conformations and the energy barriers between them.

The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the guanidine group. Different rotational isomers, or conformers, will have different energies. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers.

The presence of the fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the preferred conformation due to steric and electronic interactions with the guanidine moiety. It is likely that the most stable conformer will have a non-planar arrangement between the phenyl ring and the guanidine group to minimize steric hindrance.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's flexibility by simulating its motion over time at a given temperature. These simulations can reveal the accessible conformations and the frequency of transitions between them. For this compound, MD simulations would be valuable for understanding the rotational dynamics around the C-N bond and how this flexibility might influence its interactions with other molecules. The energy barrier for this rotation can be calculated using DFT, providing a quantitative measure of the molecule's conformational stability.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

First-principles calculations, particularly DFT, can be used to predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of this compound. nih.govresearchgate.net The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, the chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated. researchgate.netmdpi.comnih.gov For fluorinated aromatic compounds, the ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atom. researchgate.netmdpi.comnih.gov Theoretical predictions of these shifts can help in the structural elucidation of the molecule and its derivatives. nih.govresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectrum Predicted Feature Wavenumber (cm⁻¹)/Chemical Shift (ppm)
IR N-H stretching 3300-3500
IR C=N stretching ~1650
IR C-F stretching ~1250
¹³C NMR Guanidine Carbon ~158

Note: The values in this table are illustrative and based on typical spectroscopic data for similar functional groups and compounds.

Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational quantum chemistry provides powerful tools for predicting the vibrational and NMR spectra of molecules, which can be invaluable for their structural elucidation and characterization.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis is typically performed using Density Functional Theory (DFT) methods. The process involves optimizing the molecular geometry of this compound to find its lowest energy conformation. Following geometry optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear positions. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman spectra.

For substituted guanidines, theoretical studies have been used to analyze the vibrational spectra and understand the co-existence of different tautomeric forms. rsc.org Such calculations can help in assigning the various vibrational modes, including the characteristic N-H stretching and bending frequencies of the guanidine group, as well as the vibrational modes of the substituted phenyl ring.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the vibrational frequencies for this compound. The assignments are based on known group frequencies for similar molecules.

Hypothetical Vibrational Frequency Data for this compound

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
3450 N-H asymmetric stretching
3350 N-H symmetric stretching
3050 Aromatic C-H stretching
2920 Methyl C-H stretching
1650 C=N stretching
1600 Aromatic C=C stretching
1580 N-H bending
1480 Aromatic C=C stretching
1450 Methyl C-H bending
1250 C-N stretching
1100 C-F stretching

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is another significant application of computational chemistry. researchgate.netchemrxiv.org DFT calculations are widely used for this purpose. The chemical shifts are calculated by first optimizing the geometry of the molecule and then computing the nuclear magnetic shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine-containing reference for ¹⁹F.

For fluorinated aromatic compounds, accurate prediction of ¹⁹F NMR chemical shifts can be particularly useful for structural assignment. researchgate.net Computational methods, often in conjunction with machine learning approaches, have been developed to achieve high accuracy in these predictions. chemrxiv.orgchemrxiv.org

The following table provides a hypothetical set of predicted NMR chemical shifts for this compound.

Hypothetical NMR Chemical Shift Data for this compound

Nucleus Predicted Chemical Shift (ppm)
¹H (N-H) 7.5 - 8.5
¹H (Aromatic) 6.8 - 7.2
¹H (Methyl) 2.3
¹³C (C=N) 158.0
¹³C (Aromatic C-F) 160.0 (d, J=245 Hz)
¹³C (Aromatic C-CH₃) 135.0
¹³C (Aromatic) 115.0 - 130.0
¹³C (Methyl) 20.5

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

A key aspect of studying reaction mechanisms is the calculation of activation energies, or energy barriers, which determine the rate of a reaction. These calculations involve locating the transition state structure for a given elementary reaction step. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants gives the activation energy.

For reactions involving guanidine derivatives, computational studies have been used to investigate mechanisms such as isomerization and cycloaddition reactions. nih.govirb.hr These studies calculate the energy barriers for different possible pathways to determine the most favorable reaction mechanism. For this compound, key reactions could include protonation/deprotonation, tautomerization, or its participation in catalytic cycles.

A hypothetical data table for the calculated energy barriers of potential reactions involving this compound is presented below.

Hypothetical Energy Barrier Data for Reactions of this compound

Reaction Computational Method Calculated Energy Barrier (kcal/mol)
Protonation at imino nitrogen DFT (B3LYP/6-31G*) 5.2
Protonation at amino nitrogen DFT (B3LYP/6-31G*) 8.9
Tautomerization DFT (B3LYP/6-31G*) 15.7

Beyond calculating energy barriers, computational modeling allows for the detailed elucidation of entire reaction pathways, including the identification of stable intermediates and the visualization of transition state geometries. By mapping the intrinsic reaction coordinate (IRC), the pathway from a transition state to the corresponding reactants and products can be confirmed.

For arylguanidines, computational studies can explore various mechanistic possibilities, such as concerted versus stepwise pathways, and the role of non-covalent interactions in stabilizing transition states. researchgate.net In the context of this compound, this could involve studying its role as a catalyst or its reactivity as a nucleophile. The electronic effects of the fluoro and methyl substituents on the phenyl ring would be expected to influence its reactivity, and computational studies can quantify these effects. irb.hr

The elucidation of reaction pathways provides a deeper understanding of the factors that control the outcome of a reaction, such as regioselectivity and stereoselectivity, which is crucial for the rational design of new synthetic methodologies.

Crystallographic and Solid State Investigations of 1 2 Fluoro 5 Methylphenyl Guanidine and Its Adducts

Single-Crystal X-ray Diffraction Analysis of 1-(2-Fluoro-5-methylphenyl)guanidine and Derivatives

While specific single-crystal X-ray diffraction data for this compound is not widely available in public databases, the analysis of its derivatives and structurally related compounds allows for a detailed understanding of its likely solid-state conformation and interactions.

The molecular structure of this compound consists of a planar guanidinium (B1211019) group attached to a substituted phenyl ring. The planarity of the guanidinium moiety is due to the delocalization of π-electrons across the C-N bonds, giving them partial double bond character. The C-N bond lengths within the guanidinium group are expected to be intermediate between typical single and double bonds, generally in the range of 1.33 to 1.38 Å.

Table 1: Expected Geometrical Parameters for this compound

ParameterExpected Value RangeNotes
C-N (guanidinium)1.33 - 1.38 ÅIntermediate between single and double bond character.
N-C-N (guanidinium)~120°Consistent with sp² hybridization.
C-F (phenyl)~1.35 ÅTypical aromatic C-F bond length.
C-C (phenyl)1.38 - 1.40 ÅStandard aromatic C-C bond distances.
Dihedral AngleVariableInfluenced by steric and electronic effects of substituents.

Note: The data in this table is based on typical values for similar molecular fragments and may vary in the actual crystal structure.

The guanidinium group is an excellent hydrogen bond donor, with five N-H protons available for interaction. This feature dominates the supramolecular assembly of guanidinium salts and derivatives, leading to extensive and robust hydrogen-bonding networks. mdpi.com In the solid state, this compound is expected to form intricate hydrogen-bonded structures.

Common hydrogen-bonding motifs in guanidinium derivatives include the formation of dimers through R²₂(8) graph set notation, where two molecules are linked by a pair of N-H···N hydrogen bonds. These dimers can then further assemble into tapes, sheets, or three-dimensional networks. mdpi.com The presence of anions in adducts (salts) of this compound would introduce additional hydrogen bond acceptors, further diversifying the supramolecular synthons.

Crystal Packing Analysis and Polymorphism Studies

The way molecules pack in a crystal lattice is determined by a delicate balance of intermolecular forces. For this compound, these interactions are primarily hydrogen bonds, but van der Waals forces and potential π-π stacking also play a role.

The stability of the crystal lattice of this compound and its adducts is largely dictated by the strength and geometry of the hydrogen-bonding network. The ability of the guanidinium group to form multiple hydrogen bonds contributes significantly to a high lattice energy and, consequently, to the stability of the crystalline form. The substituted phenyl ring can engage in weaker C-H···π and π-π stacking interactions, which provide additional stabilization to the crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like phenylguanidines. Different polymorphs can arise from variations in the hydrogen-bonding patterns and molecular conformations. While no specific polymorphic forms of this compound have been reported in the literature, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

The formation of co-crystals, where the guanidine (B92328) derivative crystallizes with a neutral guest molecule, is also a strong possibility. The hydrogen-bonding capabilities of the guanidinium group make it an excellent candidate for forming co-crystals with a variety of co-formers, such as carboxylic acids or other molecules with hydrogen bond acceptor sites.

Role of Fluorine and Methyl Substituents in Solid-State Architecture

The fluorine and methyl substituents on the phenyl ring play a crucial role in directing the solid-state architecture of this compound.

The fluorine atom , being highly electronegative, can participate in non-covalent interactions such as C-H···F and C-F···π interactions. While the C-F bond is a poor hydrogen bond acceptor, these weaker interactions can still influence the local molecular packing. soton.ac.ukresearchgate.net The presence of the fluorine atom also modifies the electronic properties of the phenyl ring, which can affect π-π stacking interactions. soton.ac.uk

In concert, the electronic effects of the fluorine atom and the steric influence of the methyl group create a unique substitution pattern that guides the self-assembly of this compound into a specific three-dimensional architecture. A systematic study of related fluorinated organic compounds has shown that iterative changes in fluorine substitution can lead to different preferences for aromatic interaction configurations and crystal assembly. soton.ac.uk

Advanced Analytical Methodologies in the Research of 1 2 Fluoro 5 Methylphenyl Guanidine

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight (beyond basic identification)

Spectroscopy provides an in-depth view of the molecular structure, bonding, and dynamic behavior of 1-(2-Fluoro-5-methylphenyl)guanidine.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for reaction monitoring)

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) is fundamental for basic structural confirmation, advanced NMR techniques offer deeper insights into the complex structure of this compound. The presence of ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei makes this compound particularly amenable to a wide range of NMR experiments.

Two-Dimensional (2D) NMR Spectroscopy resolves overlapping signals found in 1D spectra by spreading them across two frequency axes, revealing correlations between different nuclei. wikipedia.org This is indispensable for assigning all proton and carbon signals in the molecule, especially within the substituted phenyl ring.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings through bonds, allowing for the mapping of the spin systems in the methylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and heteronuclei, such as ¹³C or ¹⁵N. wikipedia.org This technique is essential for assigning the chemical shifts of each carbon atom in the phenyl ring and the guanidinyl group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. This is critical for establishing the connectivity between the phenyl ring and the guanidine (B92328) moiety by observing correlations between the phenyl protons and the guanidinyl carbon.

¹⁹F-based 2D NMR: Given the fluorine substituent, ¹⁹F-centred NMR analysis provides a powerful tool for structural elucidation. rsc.org Experiments like ¹H-¹⁹F HETCOR or ¹³C-¹⁹F correlation spectra can definitively place the fluorine atom and probe its electronic environment and through-space interactions. rsc.orgnih.gov

These experiments collectively provide an unambiguous assignment of the molecule's covalent framework. nih.gov

2D NMR Experiment Type of Correlation Application for this compound
COSY ¹H-¹H through-bondMaps proton connectivity in the methylphenyl ring.
HSQC ¹H-¹³C one-bondAssigns carbon signals of the aromatic ring and methyl group.
HMBC ¹H-¹³C multiple-bondConfirms the connection between the phenyl ring and the guanidine group.
¹H-¹⁹F HETCOR ¹H-¹⁹F through-space/through-bondProbes the spatial proximity of protons to the fluorine atom.

Solid-State NMR (ssNMR) is employed to study materials in the solid phase, providing information about molecular structure and dynamics that is inaccessible in solution. For reaction monitoring, ssNMR can be invaluable, particularly in solid-phase syntheses of guanidine derivatives. nih.gov For instance, if this compound were synthesized on a solid support, ssNMR could be used to monitor the conversion of intermediates directly on the resin, avoiding the need for cleavage and solution-phase analysis at each step. Furthermore, ssNMR techniques like ¹⁹F-¹H-¹⁵N correlation experiments can be used to determine intermolecular distances in solid samples, which is useful for studying crystal packing or the binding of the molecule to a solid matrix. meihonglab.com

High-Resolution Mass Spectrometry for Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for analyzing complex mixtures generated during synthesis or metabolic studies. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a given ion. nih.gov

In the context of synthesizing this compound, a crude reaction mixture may contain the desired product, unreacted starting materials, by-products, and intermediates. UHPLC-Q-TOF-MS/MS analysis can separate these components chromatographically and then provide their exact masses and fragmentation patterns. nih.gov

Metabolite Identification: If studying the metabolism of this compound, HRMS is used to identify potential metabolites in biological matrices. nih.gov By comparing the mass spectra of samples from a control group versus a test group, ions corresponding to the parent compound and its metabolites can be identified based on their accurate mass.

Fragmentation Analysis (MS/MS): The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) are used to elucidate the structure of unknown compounds in the mixture. nih.gov For this compound, characteristic losses, such as the guanidino group or fragments of the phenyl ring, would provide definitive structural confirmation of reaction by-products or metabolites. nih.gov

HRMS Application Information Gained Relevance to Research
Elemental Composition Precise molecular formula from accurate mass measurement.Confirms the identity of the desired product and helps identify unknowns.
Mixture Analysis Separation and identification of multiple components in a single run.Monitors reaction progress and purity by detecting starting materials, by-products, and the final product.
Fragmentation (MS/MS) Structural information from the fragmentation pattern of a selected ion.Elucidates the structure of impurities or metabolites without needing to isolate each one.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and changes in molecular structure and bonding, making them useful for studying the guanidine moiety of this compound.

Functional Group Identification: The IR spectrum would show characteristic absorption bands for the N-H stretching and bending vibrations and the C=N stretching of the guanidine group. The positions of these bands can provide information about tautomeric forms and hydrogen bonding. rsc.org

Interaction Studies: Changes in the vibrational frequencies can indicate molecular interactions. For example, if this compound acts as a hydrogen-bond donor through its guanidinium (B1211019) form, shifts in the N-H and C=N stretching frequencies would be observed upon binding to a hydrogen-bond acceptor. iitd.ac.in Sum-frequency vibrational spectroscopy has been used to study the cation-π interactions between guanidinium headgroups and aromatic molecules, a type of interaction that could be relevant for this compound. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the symmetric vibrations of the delocalized C-N bonds within the guanidinium core, which are often weak in IR spectra. acs.org Resonance Raman studies on substituted guanidinium ions have provided detailed information on their electronic structure and bonding. acs.org

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Information Provided
N-H Stretching 3100 - 3500Indicates the presence of amine groups and involvement in hydrogen bonding.
C=N Stretching 1600 - 1690Characteristic of the guanidine core; position sensitive to substitution and protonation state.
N-H Bending 1550 - 1650Confirms the presence of N-H bonds.
Aromatic C-H Stretching 3000 - 3100Confirms the presence of the phenyl ring.

Chromatographic Separations and Purity Assessment in Research Contexts

Chromatography is the primary method for the separation, purification, and purity assessment of synthesized organic compounds like this compound. researchgate.net

Chiral Chromatography for Enantiomeric Purity (if chiral derivatives are synthesized)

Guanidines are often used as chiral organocatalysts in asymmetric synthesis. nih.govrsc.org If a chiral center were introduced into this compound, for instance, by derivatizing it with a chiral auxiliary, the resulting product would be a mixture of enantiomers or diastereomers. Separating and quantifying these stereoisomers is essential, and this is achieved using chiral chromatography. gcms.cz

Techniques: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. sigmaaldrich.com It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. nih.gov Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) with chiral columns are also powerful alternatives. nih.gov

Application: The primary goal is to determine the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of a chiral synthesis. This is a critical measure of the success of an asymmetric reaction. By integrating the peak areas of the two separated enantiomers, the purity of the desired stereoisomer can be accurately calculated. sigmaaldrich.com

Preparative Chromatography for Isolation of Reaction Products

After synthesis, the crude product mixture containing this compound must be purified. Preparative chromatography is a scaled-up version of analytical chromatography designed to isolate and collect quantities of a specific compound for further use. lcms.cz

Preparative HPLC: This is a widely used technique for purifying compounds at the milligram to gram scale. lcms.cz An analytical HPLC method is first developed to achieve good separation of the target compound from impurities. sielc.com This method is then scaled up by using a larger column and a higher flow rate to process a larger amount of the crude material. The fractions containing the pure product are collected as they elute from the column. lcms.cz

Method Development: Developing a preparative HPLC method for a basic compound like guanidine often involves using a reversed-phase column (e.g., C18) with a mobile phase containing an organic solvent (like acetonitrile (B52724) or methanol), water, and an additive such as formic acid or trifluoroacetic acid to ensure good peak shape by protonating the guanidine group. sielc.com Cation-exchange chromatography can also be a highly effective method for purifying and analyzing guanidine compounds. nih.govrsc.org

Thermal Analysis (DSC, TGA) for Phase Transition and Stability Studies

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in characterizing the physicochemical properties of a chemical compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing critical information on phase transitions such as melting, crystallization, and glass transitions. TGA, on the other hand, measures the change in mass of a sample as a function of temperature or time, offering insights into its thermal stability and decomposition profile.

For a compound like this compound, DSC analysis would be instrumental in determining its melting point and identifying any polymorphic transitions. This data is crucial for understanding its physical stability and for the development of crystalline forms with desired properties. TGA would establish the temperature at which the compound begins to decompose, a key parameter for assessing its thermal stability and shelf-life.

Despite the importance of these techniques, a detailed review of scientific databases and literature sources did not yield any specific DSC or TGA data for this compound. Consequently, no data tables on its phase transitions or thermal decomposition can be provided at this time.

Electrochemical Studies for Redox Behavior

Electrochemical studies, particularly techniques like cyclic voltammetry, are employed to investigate the redox behavior of a compound, detailing its oxidation and reduction potentials. This information is vital for understanding a molecule's electronic properties and its potential involvement in electron transfer processes. The redox characteristics of guanidine derivatives can be influenced by the nature and position of substituents on the phenyl ring. The presence of an electron-withdrawing fluorine atom and an electron-donating methyl group on the phenyl ring of this compound would be expected to modulate its redox properties.

A thorough investigation of the scientific literature and electrochemical databases did not uncover any studies detailing the redox behavior of this compound. As a result, specific data on its oxidation or reduction potentials, or any cyclic voltammetry findings, are not available. Therefore, a data table summarizing the electrochemical properties of this compound cannot be constructed.

Applications and Potential Roles of 1 2 Fluoro 5 Methylphenyl Guanidine in Chemical Sciences Excluding Clinical/therapeutic Dosage/safety

Building Block for the Synthesis of Diverse Organic Molecules

The inherent reactivity of the guanidine (B92328) moiety, characterized by its nucleophilic nitrogen atoms, makes 1-(2-Fluoro-5-methylphenyl)guanidine an excellent starting material for the construction of a wide array of organic compounds.

Precursor for Nitrogen-Containing Heterocycles

Guanidines are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds, which are of immense importance in medicinal chemistry and materials science. This compound can readily participate in cyclocondensation reactions with appropriate bifunctional reagents to yield various heterocyclic systems.

A prominent example is the synthesis of pyrimidine (B1678525) derivatives. The reaction of a guanidine with a 1,3-dicarbonyl compound or its equivalent is a classic and efficient method for constructing the pyrimidine ring. By employing this compound in such reactions, a range of 2-amino-pyrimidines bearing the 2-fluoro-5-methylphenyl substituent can be accessed. The general scheme for this transformation is depicted below:

Scheme 1: Synthesis of Pyrimidine Derivatives

The specific substitution pattern on the resulting pyrimidine can be tuned by the choice of the 1,3-dicarbonyl partner. This versatility allows for the creation of a library of compounds with potentially diverse biological and physical properties.

Similarly, this compound can serve as a precursor for the synthesis of substituted 1,3,5-triazines. The condensation of guanidines with 1,3,5-triketones or other suitable three-carbon synthons can lead to the formation of the triazine core. The presence of the fluorinated phenyl group can impart unique properties to the resulting triazine derivatives.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound This table presents hypothetical reaction products based on established synthetic routes for guanidine derivatives.

Heterocycle ClassReactant PartnerPotential Product Structure
PyrimidineAcetylacetone2-((2-Fluoro-5-methylphenyl)amino)-4,6-dimethylpyrimidine
PyrimidineDiethyl malonate2-((2-Fluoro-5-methylphenyl)amino)pyrimidine-4,6(1H,5H)-dione
1,3,5-Triazine1,3,5-Triketone2-((2-Fluoro-5-methylphenyl)amino)-4,6-disubstituted-1,3,5-triazine

Intermediate in the Synthesis of Structurally Complex Scaffolds

Beyond the direct synthesis of simple heterocycles, this compound can be utilized as a key intermediate in multi-step syntheses to build more intricate molecular architectures. The guanidine group can be strategically introduced into a molecule to act as a handle for further functionalization or to direct subsequent chemical transformations.

For instance, the guanidinium (B1211019) group, formed upon protonation, can influence the stereochemical outcome of reactions at neighboring centers through non-covalent interactions. This directing effect can be exploited in the synthesis of complex natural products or their analogues. Furthermore, the guanidine moiety can be a precursor to other functional groups through various chemical transformations, adding to its versatility as a synthetic intermediate.

Contributions to Supramolecular Chemistry and Molecular Recognition

The ability of the guanidinium group to form multiple hydrogen bonds and engage in electrostatic interactions makes it a powerful recognition motif in supramolecular chemistry. The 2-fluoro-5-methylphenyl substituent in this compound can further modulate these interactions and introduce additional binding capabilities.

Anion Binding and Sensing Applications

The protonated form of this compound, the guanidinium cation, is an excellent candidate for anion binding. The planar, Y-shaped geometry of the guanidinium group allows for the formation of multiple, well-defined hydrogen bonds with anionic guests. The presence of the electron-withdrawing fluorine atom on the phenyl ring can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and potentially higher anion affinities.

This compound could be incorporated into larger host molecules to create receptors for specific anions. The binding event could be signaled by a change in a measurable property, such as fluorescence or a color change, leading to the development of chemosensors for anions of biological or environmental importance. The methyl group on the phenyl ring could also influence the binding selectivity through steric effects.

Table 2: Potential Anion Binding Affinities of Protonated this compound This table presents hypothetical binding constants (Ka in M-1) in a common organic solvent like DMSO-d6 to illustrate the potential for anion recognition.

AnionPotential Binding Constant (Ka)
Chloride (Cl⁻)1.5 x 10³
Acetate (CH₃COO⁻)8.2 x 10⁴
Dihydrogen Phosphate (H₂PO₄⁻)5.6 x 10⁵

Role in Self-Assembly Processes

The directional hydrogen bonding capabilities of the guanidine group, coupled with potential π-π stacking interactions involving the phenyl ring, can drive the self-assembly of this compound into ordered supramolecular structures. In its protonated form, the presence of a suitable counter-anion can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

Applications in Catalysis Beyond Brønsted Basicity

While the inherent Brønsted basicity of guanidines is a well-known feature, their catalytic potential extends beyond simple proton abstraction. The ability of the guanidinium group to act as a hydrogen bond donor is a key aspect of its catalytic activity.

This compound, in its protonated form, can act as a bifunctional catalyst, simultaneously activating both the electrophile and the nucleophile in a reaction through hydrogen bonding. This mode of catalysis can lead to significant rate enhancements and high levels of stereocontrol in a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions.

The fluorine substituent on the phenyl ring can influence the electronic properties of the guanidinium catalyst, thereby tuning its catalytic activity. Furthermore, the chiral derivatization of the guanidine core could lead to the development of highly effective asymmetric catalysts. The investigation into the catalytic applications of this and related guanidines represents a promising avenue for the discovery of new and efficient catalytic systems.

Organocatalysis and Asymmetric Catalysis

Guanidines and their derivatives have emerged as powerful tools in the field of organocatalysis, primarily due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org These characteristics enable them to activate a wide range of substrates in various chemical transformations. Chiral guanidines, in particular, have been successfully employed as catalysts in numerous asymmetric reactions, facilitating the synthesis of enantiomerically enriched products. rsc.orgnih.gov

The catalytic activity of guanidines often involves the deprotonation of a substrate to generate a reactive intermediate. The resulting protonated guanidinium ion can then participate in the reaction mechanism, often through hydrogen bonding, to control the stereochemical outcome. researchgate.net The substitution pattern on the phenyl ring of this compound, with its fluoro and methyl groups, could influence its basicity and steric properties, thereby modulating its catalytic activity and selectivity in potential organocatalytic applications.

Should chiral derivatives of this compound be synthesized, they could potentially be explored as catalysts in asymmetric transformations. The introduction of chirality into the guanidine framework is a common strategy for achieving high levels of enantioselectivity. rsc.org These chiral catalysts are instrumental in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Ligand in Transition Metal Catalysis

The guanidine functional group is an excellent N-donor ligand capable of coordinating with a variety of transition metals. semanticscholar.orgresearchgate.net This coordination ability allows guanidine derivatives to be used as ligands in transition metal-catalyzed reactions, where they can influence the reactivity and selectivity of the metal center. semanticscholar.org The electronic and steric properties of the guanidine ligand can be fine-tuned by altering the substituents on its nitrogen atoms, which in turn affects the catalytic performance of the resulting metal complex. semanticscholar.orgresearchgate.net

In the context of this compound, the nitrogen atoms of the guanidine moiety can coordinate to a metal center, potentially forming stable and catalytically active complexes. The fluoro and methyl substituents on the phenyl ring could impact the electron-donating ability of the ligand and the steric environment around the metal, thereby influencing the efficiency and selectivity of catalytic processes such as cross-coupling reactions, hydrogenations, and polymerizations. semanticscholar.org Bifunctional catalysts that combine a transition metal complex with a guanidine unit within a single molecule have also been developed, demonstrating novel reactivity and selectivity in catalytic transformations. chemrxiv.org

Potential in Materials Science Research

For example, the incorporation of guanidinium groups into polymer structures can impart specific functionalities, such as enhanced thermal stability, altered solubility, or the ability to participate in specific intermolecular interactions like hydrogen bonding. These interactions can be crucial in the design of self-healing polymers, stimuli-responsive materials, and other advanced functional polymers. mdpi.comrsc.org The presence of the fluorinated phenyl ring in this compound could also introduce desirable properties, such as hydrophobicity or altered electronic characteristics, to polymeric materials.

Structure Property and Structure Reactivity Relationship Studies of 1 2 Fluoro 5 Methylphenyl Guanidine Derivatives

Influence of the Fluoro-methylphenyl Substituent on Guanidine (B92328) Reactivity

The reactivity of the guanidine moiety in 1-(2-fluoro-5-methylphenyl)guanidine is significantly influenced by the electronic and steric properties of the substituted aromatic ring. The nature and position of the fluorine and methyl groups play a crucial role in modulating the electron density, basicity, and nucleophilicity of the guanidine functional group.

Fluorine Substituent (ortho position): The fluorine atom at the ortho-position is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the attached phenyl ring and, consequently, on the nitrogen atom of the guanidine group. The proximity of the ortho-substituent can also introduce steric hindrance, potentially influencing the conformation of the molecule and the accessibility of the guanidine's nitrogen atoms for protonation or reaction. acs.orgacs.org

Methyl Substituent (meta position): The methyl group at the meta-position exhibits a weak electron-donating inductive effect (+I). This effect slightly increases the electron density on the aromatic ring. In the meta position, the steric impact on the guanidine moiety is generally considered minimal compared to an ortho-substituent.

The net electronic effect on the guanidine group is a composite of these opposing influences. The strong electron-withdrawing nature of the ortho-fluoro group typically dominates the weaker electron-donating effect of the meta-methyl group. This combination results in a net reduction of electron density on the guanidine nitrogen compared to an unsubstituted phenylguanidine.

Table 1: Electronic Properties of Substituents

SubstituentPositionInductive EffectResonance EffectHammett Constant (σp)
Fluoroortho-I (Strongly withdrawing)+R (Weakly donating)+0.06
Methylmeta+I (Weakly donating)N/A-0.07

Note: Hammett constants are typically for para and meta positions and are used here to illustrate the general electronic influence.

The basicity of aryl guanidines is a key physicochemical property that is highly sensitive to the electronic effects of substituents on the aromatic ring. semanticscholar.orgrsc.org Guanidine itself is a very strong base (pKa ≈ 13.6) due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. researchgate.net However, attaching an aryl group generally reduces the basicity. researchgate.net

The electron-withdrawing nature of the 2-fluoro-5-methylphenyl group is expected to decrease the basicity of the guanidine moiety. The strong -I effect of the ortho-fluoro atom reduces the electron density on the imino nitrogen, making it less available to accept a proton. This destabilizes the resulting guanidinium cation, shifting the acid-base equilibrium and resulting in a lower pKa value compared to unsubstituted phenylguanidine. Studies on various substituted aryl guanidines have consistently shown that electron-withdrawing groups lower the pKa. semanticscholar.orgrsc.orgresearchgate.net

The nucleophilicity of the guanidine group is also modulated by these substituent effects. A decrease in electron density and basicity generally correlates with a reduction in nucleophilicity. Therefore, this compound would be expected to be a weaker nucleophile than phenylguanidine or phenylguanidines bearing electron-donating groups.

Table 2: pKa Values of Representative Substituted Aryl Guanidines

CompoundSubstituent(s)Expected pKa Trend
PhenylguanidineNoneBaseline
1-(4-Methoxyphenyl)guanidine4-OCH₃ (Electron-donating)Higher than Phenylguanidine
1-(4-Chlorophenyl)guanidine4-Cl (Electron-withdrawing)Lower than Phenylguanidine
1-(4-Nitrophenyl)guanidine4-NO₂ (Strongly electron-withdrawing)Significantly lower than Phenylguanidine
This compound 2-F, 5-CH₃ (Net electron-withdrawing) Lower than Phenylguanidine

This table illustrates established trends; specific pKa values require experimental determination. semanticscholar.orgsemanticscholar.org

Correlations between Molecular Structure and Catalytic Performance

Guanidines and their derivatives are recognized for their utility as strong, non-ionic organic bases and have found applications as catalysts in a variety of organic reactions. nih.gov The catalytic performance of a guanidine derivative is intrinsically linked to its basicity and steric environment.

The basicity of this compound, which is fine-tuned by its substituents, is a primary determinant of its catalytic activity. For base-catalyzed reactions, a certain threshold of basicity is often required for efficient proton abstraction. The reduced basicity of this compound compared to alkyl guanidines means it would be a milder catalyst, which could be advantageous for reactions requiring controlled basicity to avoid side reactions.

The steric hindrance from the ortho-fluoro group could also play a significant role. In reactions where the guanidine base needs to approach a sterically crowded site, the bulk around the nitrogen atoms could diminish catalytic efficiency. Conversely, this steric profile could be leveraged to achieve selectivity in certain transformations. The specific arrangement of substituents provides a unique structural handle that can be correlated with catalytic outcomes in reactions such as Michael additions, aldol (B89426) reactions, and polymerization initiations.

Design Principles for Modulating Physicochemical Properties (e.g., solubility, stability)

The rational design of derivatives based on the this compound scaffold allows for the systematic modulation of key physicochemical properties like solubility and stability. nih.gov

Solubility: The solubility of guanidine derivatives can be altered by modifying the core structure. To enhance aqueous solubility, polar functional groups (e.g., hydroxyl, ether, or amino groups) could be introduced onto the phenyl ring or as N-substituents on the guanidine moiety. Conversely, to increase solubility in nonpolar organic solvents, introducing larger, lipophilic alkyl or aryl groups would be effective. The high basicity of the guanidine group means it readily forms salts with acids; these guanidinium salts often exhibit significantly higher aqueous solubility than the free base. semanticscholar.org

Stability: The chemical stability of the molecule can also be influenced by structural modifications. The electron-withdrawing nature of the fluoro-substituent may enhance the molecule's stability towards oxidative degradation. Steric hindrance provided by the ortho-fluoro group and potentially by other added substituents can protect the reactive guanidine core from decomposition pathways.

These design principles are crucial for tailoring derivatives for specific applications, such as in materials science or as organocatalysts, where precise control over physical properties is essential. e3s-conferences.org

Computational Approaches to Structure-Property Predictions

Computational chemistry provides powerful tools for predicting the structure-property relationships of guanidine derivatives, offering insights that can guide experimental work. acs.org

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. These calculations can predict key properties such as bond lengths, charge distributions, and the energies of frontier molecular orbitals (HOMO-LUMO). acs.org Such analyses help in understanding the electronic effects of the substituents and predicting the molecule's reactivity and spectral properties. acs.orgmdpi.com

pKa Prediction: Quantitative Structure-Property Relationship (QSPR) models have been successfully developed for the accurate prediction of guanidine basicity. acs.org Some advanced methods establish linear correlations between ab initio calculated gas-phase bond lengths within the guanidine core and their experimental aqueous pKa values. semanticscholar.orgrsc.orgacs.org These computational models can efficiently screen virtual libraries of derivatives to identify candidates with a desired pKa, significantly accelerating the design process.

Molecular Docking: In the context of drug design or receptor binding, computational docking studies can predict the binding modes and affinities of guanidine derivatives with biological targets like receptors or enzymes. nih.govacs.org These simulations help to establish structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds formed by the guanidinium group, that are crucial for biological activity. nih.govnih.gov

These computational approaches provide a robust framework for understanding and predicting the behavior of this compound and its derivatives, enabling a more rational and efficient design of molecules with tailored properties.

Emerging Research Directions and Future Outlook for 1 2 Fluoro 5 Methylphenyl Guanidine

Integration with Advanced Synthesis Techniques (e.g., Flow Chemistry, Automated Synthesis)

The traditional batch synthesis of complex organic molecules like 1-(2-Fluoro-5-methylphenyl)guanidine is increasingly being supplemented and, in some cases, replaced by advanced synthesis techniques. Flow chemistry and automated synthesis platforms, in particular, offer numerous advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: The synthesis of guanidine (B92328) derivatives can be adapted to continuous flow processes. This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, a flow chemistry approach could offer several benefits:

Improved Safety: Guanidinylation reactions can be exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, mitigating the risk of runaway reactions.

Enhanced Yield and Purity: The precise control over stoichiometry and reaction time in a flow system can lead to higher yields and reduced formation of byproducts, simplifying purification.

Scalability: Scaling up a reaction in a flow system is a matter of running the process for a longer duration or using parallel reactors, which is often more straightforward than scaling up batch reactors.

A potential flow synthesis setup for this compound could involve the reaction of 2-fluoro-5-methylaniline (B1296174) with a suitable guanylating agent in a heated flow reactor. The product stream could then be directed through an in-line purification module for continuous isolation of the desired compound.

Automated Synthesis: The rise of automated synthesis platforms is revolutionizing the exploration of chemical space. nih.govchimia.chresearchgate.net These systems can perform a large number of reactions in parallel, enabling the rapid synthesis of libraries of compounds for screening. synplechem.com For this compound, automated synthesis can be employed to:

Optimize Reaction Conditions: An automated platform can systematically vary reagents, catalysts, solvents, and temperatures to quickly identify the optimal conditions for its synthesis.

Generate Analogue Libraries: By using a variety of substituted anilines and guanylating agents, automated systems can produce a diverse library of analogues of this compound. This is invaluable for structure-activity relationship (SAR) studies in drug discovery. A notable example in a related field is the automated synthesis of meta-[18F]fluorobenzylguanidine, which demonstrates the feasibility of automating the synthesis of complex guanidine-containing molecules. nih.gov

Synthesis TechniqueKey Advantages for this compound Synthesis
Flow Chemistry Enhanced safety, improved reaction control, higher yields, and simplified scalability.
Automated Synthesis Rapid reaction optimization and efficient generation of analogue libraries for SAR studies. nih.govresearchgate.net

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods represent green and powerful alternatives to traditional chemical transformations. These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photochemical Transformations: The use of light to induce chemical reactions can open up unique reaction pathways. For a molecule like this compound, photochemical methods could be explored for:

C-H Functionalization: Direct functionalization of the aromatic ring or the methyl group could be achieved using photoredox catalysis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Fluorination Reactions: While the fluorine atom is already present in the target molecule, photochemical methods are being developed for the selective introduction of fluorine into organic molecules, which could be relevant for the synthesis of related fluorinated analogues.

Electrochemical Transformations: Electrochemistry offers a clean and efficient way to perform redox reactions. The potential applications for the synthesis and modification of this compound include:

Electrosynthesis of Precursors: The starting material, 2-fluoro-5-methylaniline, could potentially be synthesized via electrochemical reduction of the corresponding nitroaromatic compound.

Oxidative Coupling Reactions: The guanidine moiety can be involved in electrochemical oxidative coupling reactions to form novel dimeric structures or to functionalize the molecule further.

Development of Novel Synthetic Methodologies for Enantiopure Derivatives

Chirality plays a crucial role in the biological activity of many pharmaceutical compounds. The development of methods to synthesize enantiomerically pure derivatives of this compound could be a significant area of future research, particularly if the molecule or its analogues are found to interact with a chiral biological target.

Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis. scispace.comrsc.orgresearchgate.netnih.govrsc.org This dual role of guanidines, as both potential chiral drugs and as catalysts for their own synthesis, is a fascinating area of research. Methodologies that could be explored include:

Asymmetric Catalysis: A chiral catalyst could be used to introduce a stereocenter into the molecule, for example, by asymmetric hydrogenation of a suitable precursor.

Resolution of Racemates: If a racemic mixture of a chiral derivative is synthesized, chiral chromatography or enzymatic resolution could be employed to separate the enantiomers.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.

The development of robust and efficient methods for the synthesis of enantiopure derivatives will be critical for elucidating the full therapeutic potential of this class of compounds.

Interdisciplinary Research in Sustainable Chemistry

The principles of green chemistry are increasingly influencing the design of chemical syntheses. tandfonline.com For this compound, future research will likely focus on developing more sustainable synthetic routes. This involves an interdisciplinary approach, combining organic chemistry with catalysis, process engineering, and environmental science. Key areas of focus include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. Guanidine hydrochloride itself has been used as a green organocatalyst in some reactions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Investigating the possibility of deriving the starting materials from renewable resources.

The development of sustainable synthetic methods for fluorinated aromatic compounds is an active area of research with significant environmental implications. researchgate.netrsc.org

Advanced Computational and AI-Driven Design for New Analogues

The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery. mdpi.comfrontiersin.org For this compound, these technologies can be leveraged to accelerate the design and development of new and improved analogues.

Computational Modeling: Molecular modeling techniques can be used to:

Predict Biological Activity: By docking the molecule into the active site of a target protein, such as a kinase, computational models can predict its binding affinity and potential inhibitory activity. nih.gov

Understand Structure-Activity Relationships (SAR): Computational methods can help to rationalize the observed SAR data and guide the design of more potent and selective analogues.

Predict ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues can be predicted in silico, helping to prioritize compounds with favorable pharmacokinetic profiles.

Identify Novel Scaffolds: AI can be used to identify new chemical scaffolds that are predicted to have activity against a particular biological target.

Generative Models: AI-powered generative models can design novel molecules with desired properties from scratch. These models can be trained on existing libraries of active compounds to learn the key features required for biological activity.

Optimize Lead Compounds: AI can be used to suggest modifications to a lead compound, such as this compound, to improve its potency, selectivity, or ADMET properties. The application of AI in kinase inhibitor development is a particularly active area of research. nih.govcas.org

The synergy between advanced synthesis techniques, sustainable chemistry principles, and computational design holds immense promise for the future of this compound and its analogues, paving the way for the discovery of novel therapeutics and other valuable chemical entities.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoro-5-methylphenyl)guanidine, and how do reaction conditions influence yield and purity?

Synthesis of this guanidine derivative can be achieved via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-fluoro-5-methylaniline (a precursor) with cyanamide or thiourea derivatives under controlled pH and temperature . For example, transition metal catalysts (e.g., Cu or Pd) may enhance regioselectivity in aryl-guanidine bond formation, as seen in analogous quinazoline-based guanidines . Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but risk side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) may reduce yields due to premature protonation .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity (>95%) product, as impurities can skew biological assay results .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR can resolve the guanidine core’s electronic environment. The fluorine atom at the 2-position causes distinct splitting patterns in aromatic protons, while the methyl group at the 5-position appears as a singlet in 1^1H NMR .
  • X-ray crystallography : Single-crystal analysis reveals bond angles and dihedral angles critical for understanding steric effects. For example, the fluorine substituent may induce planarity in the phenyl ring, enhancing π-π stacking with biological targets .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns (e.g., 37^{37}Cl in impurities) .

Q. What preliminary in vitro assays are recommended to evaluate the bioactivity of this compound?

Initial screening should focus on:

  • Enzyme inhibition : Test against carbonic anhydrases (e.g., isoforms IX/XII) using fluorometric assays, as structurally related guanidines show inhibitory activity .
  • Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects. Dose-response curves (0.1–100 µM) can determine IC50_{50} values .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

SAR strategies include:

  • Substituent variation : Replace the 5-methyl group with bulkier alkyl chains or electron-withdrawing groups (e.g., nitro) to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to enhance metabolic stability .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains or ion channels .
  • Metabolic profiling : Incubate with liver microsomes to identify major metabolites and guide structural modifications for improved pharmacokinetics .

Q. What experimental approaches resolve contradictions in reported biological activities of guanidine derivatives?

Discrepancies in bioactivity data often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
  • Impurity interference : Use orthogonal analytical methods (HPLC-MS, 1^1H NMR) to verify compound purity before testing .
  • Target specificity : Employ siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects versus off-target interactions .

Q. How can in vivo efficacy and toxicity of this compound be evaluated in preclinical models?

  • Pharmacokinetics : Administer via intravenous/oral routes in rodents to measure bioavailability, half-life, and tissue distribution using LC-MS/MS .
  • Efficacy models : Xenograft studies in immunocompromised mice (e.g., HCT-116 colorectal tumors) to assess tumor growth inhibition .
  • Toxicity screening : Monitor organ weight, serum biomarkers (ALT, creatinine), and histopathology for hepatorenal toxicity .

Key Challenges and Future Directions

  • Synthetic scalability : Transition from batch to flow chemistry for gram-scale production .
  • Target identification : Use chemoproteomics to map binding partners in complex biological matrices .
  • Formulation : Develop nanoparticle carriers to enhance solubility and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.